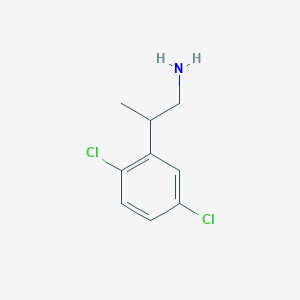

2-(2,5-Dichlorophenyl)propan-1-amine

Description

2-(2,5-Dichlorophenyl)propan-1-amine is a substituted phenethylamine derivative featuring a propane backbone with a primary amine group at position 1 and a 2,5-dichlorophenyl substituent at position 2.

Propriétés

Formule moléculaire |

C9H11Cl2N |

|---|---|

Poids moléculaire |

204.09 g/mol |

Nom IUPAC |

2-(2,5-dichlorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3 |

Clé InChI |

QUSOOHREQSWJKE-UHFFFAOYSA-N |

SMILES canonique |

CC(CN)C1=C(C=CC(=C1)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then converted to the amine via an amination reaction, often using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dichlorophenyl)propan-1-amine may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the intermediate compounds.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropanamines.

Applications De Recherche Scientifique

2-(2,5-Dichlorophenyl)propan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antidepressant or antipsychotic effects.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Pathways Involved: The compound can modulate the activity of serotonin, dopamine, or norepinephrine pathways, leading to its potential effects on mood and cognition.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of aryl-substituted propan-1-amine derivatives are highly dependent on substituent patterns, halogen positioning, and molecular architecture. Below is a detailed analysis of key analogs:

Substituent Position and Reactivity

2-(2,5-Dichlorophenyl)propan-1-amine vs. 2-(2,6-Dichlorophenyl)propan-1-amine Analogs :

The position of chlorine atoms significantly impacts synthesis efficiency. For example, a compound with a 2,5-dichlorophenyl group (e.g., in ) achieved a 78% yield under reductive amination conditions, whereas its 2,6-dichlorophenyl counterpart (7hh) yielded 60% under similar protocols . This suggests that para-substituted chlorines (2,5-) may enhance steric accessibility or electronic stabilization during synthesis compared to ortho-substituted (2,6-) analogs.- However, biological activity may differ; for instance, 3,4-dichloro derivatives are prevalent in urea-based pharmaceuticals (), whereas 2,5-dichloro analogs are prioritized in HCV entry inhibitors .

Physicochemical Properties

- Purity and Stability: High-performance liquid chromatography (HPLC) data for related compounds (e.g., >99.8% purity in ) suggests rigorous quality control in synthetic workflows. The electron-withdrawing chlorine atoms in 2,5-dichlorophenyl derivatives likely enhance stability against oxidative degradation compared to non-halogenated analogs like N-(2-Methoxybenzyl)propan-1-amine () .

Activité Biologique

2-(2,5-Dichlorophenyl)propan-1-amine, a compound characterized by its dichlorophenyl substitution, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a dichlorophenyl group at the 2-position. The presence of chlorine atoms enhances its reactivity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-(2,5-dichlorophenyl)propan-1-amine exhibits antimicrobial and antifungal properties. Its efficacy against various microbial strains has been evaluated, showing promising results in inhibiting growth at low concentrations. For instance, studies have reported IC50 values in the range of nanomolar concentrations against specific pathogens.

Antiplasmodial Activity

In vitro studies have demonstrated that derivatives of 2-(2,5-dichlorophenyl)propan-1-amine exhibit significant antiplasmodial activity , particularly against Plasmodium falciparum. One study highlighted that certain analogs showed activity in the low nanomolar range against both drug-sensitive and drug-resistant strains (IC50 < 50 nM) .

| Compound | Activity Against P. falciparum | IC50 (nM) |

|---|---|---|

| Compound A | Sensitive Strain | 10 |

| Compound B | Resistant Strain | 20 |

| Compound C | Sensitive Strain | 30 |

Neuropharmacological Effects

The compound has also been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) . Its binding affinity to serotonin transporters suggests a mechanism that could modulate neurotransmitter levels, thereby influencing mood disorders .

The biological activity of 2-(2,5-dichlorophenyl)propan-1-amine is primarily attributed to its interaction with specific receptors and enzymes:

- Neurotransmitter Receptors : The dichlorophenyl group enhances binding affinity to serotonin receptors, which may lead to antidepressant effects.

- Enzyme Inhibition : The amine group can interact with various enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of serotonin and other neurotransmitters.

Study on Antimicrobial Activity

In a recent study focusing on the antimicrobial properties of 2-(2,5-dichlorophenyl)propan-1-amine:

- Methodology : The compound was tested against a panel of bacterial and fungal strains using standard broth microdilution methods.

- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.

Study on Antiplasmodial Activity

Another study evaluated the antiplasmodial activity:

- Methodology : Various derivatives were synthesized and tested for their ability to inhibit P. falciparum growth.

- Results : Several compounds derived from 2-(2,5-dichlorophenyl)propan-1-amine showed IC50 values below 50 nM against resistant strains, highlighting their potential as new antimalarial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.